molecular formula C6H8AsNO3 B1665176 Arsanilic acid CAS No. 98-50-0

Arsanilic acid

Cat. No.: B1665176
CAS No.: 98-50-0
M. Wt: 217.05 g/mol
InChI Key: XKNKHVGWJDPIRJ-UHFFFAOYSA-N
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Description

Arsanilic acid (4-aminophenylarsonic acid) is an organic pentavalent arsenic compound with the chemical formula C₆H₈AsNO₃. It belongs to the phenylarsonic acid family, characterized by a benzene ring substituted with an amino (-NH₂) group and an arsenic acid (-AsO₃H₂) group . Historically, it was widely used as a feed additive in poultry and swine industries to promote growth, improve feed efficiency, and prevent parasitic infections . However, over 90% of ingested this compound is excreted unchanged in animal waste, leading to environmental contamination through manure application on croplands . Its metabolic transformation into toxic inorganic arsenic species (e.g., arsenate, arsenite) and methylated derivatives (e.g., monomethylarsonic acid) has raised significant health and ecological concerns, prompting regulatory bans in the EU (1998) and the U.S. (2012) .

Preparation Methods

Historical Synthesis: The Béchamp Reaction

Antoine Béchamp’s 1863 method remains foundational. The reaction involves heating aniline with arsenic acid at elevated temperatures, producing arsanilic acid and water:

$$
\text{C}6\text{H}5\text{NH}2 + \text{H}3\text{AsO}4 \rightarrow \text{H}2\text{O}3\text{AsC}6\text{H}4\text{NH}2 + \text{H}_2\text{O} \quad
$$

Béchamp’s original procedure achieved modest yields (~40%) due to side reactions and incomplete conversion. However, its simplicity ensured its adoption in early pharmaceutical production. The reaction’s mechanism proceeds via arsenic acid acting as both an acid and an electrophile, facilitating para-substitution on the aniline ring.

Laboratory-Scale Synthesis Procedures

Aqueous Alkaline Method

Organic Syntheses outlines a reproducible laboratory method using aniline and arsenic acid in aqueous alkaline conditions. Key steps include:

  • Reaction Setup : Combining equimolar aniline and arsenic acid in boiling water.
  • Acidification : Adding hydrochloric acid to precipitate this compound.
  • Purification : Recrystallization from hot water or ethanol.

This method yields 60–70% pure product, with residual aniline removed via steam distillation. The sodium salt form ($$ \text{NaH}2\text{NC}6\text{H}4\text{AsO}3 $$) is isolable by adjusting pH to 8–9.

Large-Scale Preparation

A scaled-up variant employs a 12-liter flask with mechanical stirring, refluxing aniline and arsenic acid for 4–6 hours. Critical parameters include:

  • Temperature : 160–180°C to drive off water and shift equilibrium.
  • Workup : Sequential water extractions to separate unreacted aniline and tarry byproducts.

Yields exceed 75% under optimized conditions, with arsenic acid recovery for reuse.

Industrial Manufacturing Processes

Solvent Extraction Method

US Patent 2,677,696 describes an industrial process eliminating alkali/acid use during recovery:

  • Reaction : Heating aniline and arsenic acid at 165°C for 1.5 hours.
  • Separation : Adding water to partition the mixture into aqueous (containing aniline arsenate) and organic (excess aniline) layers.
  • Aniline Removal : Extracting excess aniline using benzol or toluene.
  • Precipitation : Acidifying the aqueous phase to precipitate this compound.

Advantages :

  • Recycles unreacted arsenic acid.
  • Avoids corrosive reagents, enhancing equipment longevity.

Diazotization Approach

Chinese Patent CN102558234A introduces a diazotization strategy to improve solubility:

  • Diazotization : Treating p-aminophenylarsonic acid with HCl/NaNO₂ to form a diazonium salt.
  • Deazotization : Using cuprous chloride to generate p-chlorobenzenearsonic acid.
  • Conjugation : Reacting with trimethoprim under basic conditions to form water-soluble derivatives.

This method addresses this compound’s poor bioavailability, achieving >90% conversion efficiency.

Optimization Techniques and Catalytic Systems

Catalytic Enhancements

Recent advances employ iron-encapsulated B/N-doped carbon nanotubes (Fe@C-NB) to degrade this compound byproducts, indirectly informing synthesis optimization. Catalysts like Cu₂O enhance diazotization kinetics, reducing reaction times by 30%.

Solvent and Temperature Optimization

Parameter Béchamp Reaction Solvent Extraction Diazotization
Temperature (°C) 160–180 165 25–30
Solvent None Benzol/Toluene Water
Yield (%) 40–50 75–85 90–95
Key Reagent Arsenic Acid Aniline NaNO₂/CuCl

Chemical Reactions Analysis

Key Reaction Conditions

ParameterValue/Description
Temperature130–180°C (optimal: 175°C for 1.5 hours)
SolventAzeotropic solvents (e.g., perchloroethylene)
Chelating agentSodium ethylenediaminetetraacetic acid (Versene)
Water removal2.7–3.1 mol total water per mol arsenic acid

The reaction is carried out in a solvent that forms an azeotrope with water, enabling efficient removal of reaction byproducts (e.g., H₂O) and precise temperature control via reflux .

Hydrolysis of Byproducts

The intermediate di-(p-aminophenyl) arsenic acid is converted to this compound under acidic conditions (pH 2–3). This step involves hydrolysis, ensuring near-complete conversion of the byproduct to the desired product .

Mechanistic Analysis

The reaction proceeds via electrophilic aromatic substitution , where arsenic acid acts as the electrophile. Aniline’s amino group directs the electrophile to the para position, forming the this compound zwitterion (H₃N⁺C₆H₄AsO₃⁻H⁻) .

Role of Chelating Agents

Chelating agents like sodium ethylenediaminetetraacetic acid (Versene) enhance yields by stabilizing arsenic intermediates and minimizing side reactions .

Adsorption Interactions

Amine-modified metal-organic frameworks (MOFs) like UiO-67-NH₂ demonstrate enhanced adsorption of this compound via As–O–Zr coordination , hydrogen bonding, and π–π stacking. This interaction is critical for environmental remediation .

Metabolic Pathways

In biological systems, this compound undergoes metabolism to form derivatives such as N-acetyl-4-hydroxy-m-arsanilic acid , though detailed reaction mechanisms are not fully characterized in the provided sources .

Reactivity and Stability

This compound exhibits reactivity with oxidizing agents and acids, potentially forming hazardous byproducts under extreme conditions. Its stability is influenced by pH and solvent interactions, as evidenced by its zwitterionic structure in aqueous solutions .

Environmental and Industrial Implications

The synthesis process’s reliance on azeotropic solvents highlights its industrial scalability, while adsorption studies underscore its relevance in pollution control .

Scientific Research Applications

Veterinary Medicine

Growth Promoter in Animal Feed

Arsanilic acid has historically been used as a veterinary feed additive to promote growth in livestock, particularly poultry and swine. It was effective in improving weight gain and feed efficiency. However, due to concerns over arsenic residues in animal products and potential health risks to humans, its use as a growth promoter has been banned in many countries. In the United States, the FDA withdrew its approval for this compound as an animal drug in 2013 .

Disease Prevention

In addition to promoting growth, this compound was used to prevent and treat dysentery in livestock. Its antimicrobial properties contributed to reducing the incidence of infections in animal husbandry .

Environmental Applications

Contamination and Remediation

This compound is recognized as an emerging micropollutant that can release toxic arsenate and arsenite during environmental degradation. Studies have explored its photodegradation using advanced oxidation processes (AOPs), such as UV/persulfate systems. These methods have shown promise in effectively removing this compound from contaminated water, converting it into less harmful forms .

Table 1: Photodegradation of p-Arsanilic Acid

Treatment MethodRemoval EfficiencyTime Required
UV/Persulfate100%~7 minutes
UV AloneLowNot specified

Analytical Chemistry

Detection Reagent

This compound is utilized as a reagent for detecting nitrites in urinalysis dipsticks. Its ability to form stable complexes with nitrites makes it valuable in clinical diagnostics .

Case Studies

Case Study 1: Environmental Impact Assessment

A study investigated the degradation pathways of p-arsanilic acid under various conditions. The results indicated that the presence of persulfate significantly enhanced the degradation rate when activated by UV light. The study concluded that such treatments could be integrated into wastewater management systems to mitigate the environmental impact of this compound .

Case Study 2: Health Risk Analysis

Research conducted on veterans exposed to this compound highlighted potential long-term health risks associated with its use in agriculture. The findings suggested correlations between exposure levels and various health issues, including respiratory diseases and cancers, underscoring the need for stringent regulations on its use .

Mechanism of Action

The mechanism of action of arsanilic acid involves its interaction with biological molecules. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to toxic effects. The molecular targets and pathways involved include enzymes related to cellular respiration and protein synthesis .

Comparison with Similar Compounds

Chemical Structure and Classification

Compound Structure/Formula Arsenic Oxidation State Key Functional Groups
Arsanilic acid C₆H₈AsNO₃ (4-aminophenylarsonic acid) +5 (pentavalent) -NH₂, -AsO₃H₂
Roxarsone C₆H₆AsNO₆ (3-nitro-4-hydroxyphenylarsonic acid) +5 -NO₂, -OH, -AsO₃H₂
Cacodylic acid C₂H₇AsO₂ (dimethylarsinic acid) +5 Two -CH₃ groups, -AsO₂H
Arsenobetaine C₅H₁₁AsO₂ +5 Trimethylarsonium, -COO⁻
Sodium arsenite NaAsO₂ +3 (trivalent) AsO₂⁻
Calcium arsenate Ca₃(AsO₄)₂ +5 AsO₄³⁻

Key Differences :

  • This compound and roxarsone are aromatic organoarsenicals with phenyl-As bonds, whereas cacodylic acid and arsenobetaine are aliphatic.
  • Inorganic arsenicals (e.g., sodium arsenite, calcium arsenate) lack organic carbon-arsenic bonds and exist as salts .

Toxicity Profiles

Compound Acute Toxicity (Mammals) Chronic Toxicity (Mammals) Environmental Impact
This compound Moderate (LD₅₀ ~100–200 mg/kg in rats) Blindness, ataxia, paralysis in swine Transforms into inorganic AsV/AsIII
Roxarsone Higher toxicity than this compound Similar to this compound but faster onset Degrades to carcinogenic inorganic arsenic
Cacodylic acid Low acute toxicity Potential carcinogen (bladder, skin) Persists in soil, mobilizes arsenic
Arsenobetaine Non-toxic No adverse effects Biologically inert
Sodium arsenite (AsIII) Highly toxic (LD₅₀ ~15 mg/kg in rats) Carcinogenic (skin, lung, bladder) Groundwater contamination
Calcium arsenate (AsV) Less toxic than AsIII but carcinogenic Chronic kidney/liver damage Soil accumulation

Key Findings :

  • Organic arsenicals (e.g., this compound, roxarsone) are less acutely toxic than inorganic AsIII but metabolize into hazardous forms .

Regulatory Status

  • This compound : Banned in the EU (1998) and U.S. (2012) .
  • Roxarsone : Phased out in the U.S. by 2015 .
  • Inorganic arsenicals: Strictly regulated under WHO guidelines (10 µg/L in drinking water) .

Research Findings

  • Photodegradation : this compound undergoes UV photolysis to form arsenate, arsenite, and nitroso intermediates, increasing acute toxicity in aquatic ecosystems .
  • Medical Research : this compound conjugates with proteins (e.g., hemocyanin) are used to study antibody-antigen interactions .
  • Vestibular Studies : Intratympanic this compound induces reproducible vestibular dysfunction in rodents without neural degeneration, aiding compensation studies .

Biological Activity

Arsanilic acid, an organoarsenic compound, has garnered attention for its biological activity, particularly as an anti-infective agent and a feed additive in agriculture. This article delves into the biological properties, effects on organisms, and environmental implications of this compound, supported by case studies and research findings.

This compound (C₆H₈AsNO₃) is characterized by its arsenic content, which contributes to its biological activity. It functions primarily as an anti-infective agent in veterinary medicine, particularly in poultry and swine farming, where it promotes growth and improves feed efficiency . The compound is metabolized in vivo to N-acetylthis compound (NAA), which is identified as a significant product through various enzymatic processes .

PropertyValue
Molecular FormulaC₆H₈AsNO₃
Molecular Weight199.10 g/mol
CAS Number98-50-2
SolubilitySoluble in water

Antimicrobial Effects

This compound exhibits antimicrobial properties against various pathogens. Its use in animal feeds has been linked to reduced incidences of diseases such as coccidiosis in poultry, leading to enhanced growth rates . Studies have shown that this compound can inhibit the growth of certain bacteria, although the exact mechanisms remain under investigation.

Environmental Impact

The environmental implications of this compound are significant due to its persistence and potential toxicity. Research indicates that this compound can accumulate in soil and aquatic systems, affecting non-target organisms. For instance, studies have demonstrated acute toxicity to aquatic plants and potential chronic effects on terrestrial wildlife .

Case Studies

  • Growth Promotion in Poultry : A study conducted in 1957 assessed the effects of this compound combined with penicillin on egg production in hens. The results indicated a marked improvement in egg yield when this compound was included in the diet .
  • Soil Adsorption Dynamics : Recent research highlighted the adsorption behavior of p-arsanilic acid on iron (hydr)oxides in soil. The study found that lower pH levels favor adsorption, while higher phosphate concentrations inhibit it, indicating complex interactions that affect mobility and bioavailability in the environment .

Toxicological Considerations

Despite its benefits, this compound poses health risks. Acute exposure can lead to eye irritation and systemic toxicity. Long-term exposure raises concerns about carcinogenicity, particularly among children who may come into contact with treated areas over extended periods .

Table 2: Toxicity Classification of this compound

Hazard ClassClassification
Acute Toxicity (Oral)6.1C
Eye Irritancy6.4A
Target Organ Systemic Toxicity6.9A
Aquatic Ecotoxicity9.1B

Q & A

Q. Basic: What are the standard laboratory methods for synthesizing Arsanilic acid, and how can researchers ensure reproducibility?

Methodological Answer:
this compound (4-aminobenzenearsonic acid) is typically synthesized via the nitration of aniline derivatives followed by reduction and arsenic acid coupling. A common approach involves:

  • Nitration : Reacting aniline with nitric acid under controlled temperatures (0–5°C) to produce nitroaniline intermediates.
  • Reduction : Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., Sn/HCl) to convert nitro groups to amines.
  • Arsonation : Coupling the reduced intermediate with arsenic acid (H₃AsO₄) in acidic media.

Critical Parameters for Reproducibility :

  • Temperature Control : Exothermic reactions (e.g., nitration) require precise cooling to avoid side products.
  • Stoichiometric Ratios : Excess arsenic acid improves yield but requires post-synthesis purification.
  • Purification : Recrystallization from ethanol/water mixtures ensures purity.

Reference : Experimental protocols for analogous aromatic amines (e.g., acetylsalicylic acid synthesis) emphasize rigorous stoichiometric and thermal controls .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm structural integrity via aromatic proton signals (δ 6.5–7.5 ppm) and arsenic-linked carbon shifts.
  • FT-IR : Identify As-O stretching vibrations (~800 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (C₆H₈AsNO₃, [M+H]⁺ = 217.9854).

Chromatographic Methods :

  • HPLC : Use C18 columns with phosphate buffer (pH 3.0)/acetonitrile (80:20) for retention time consistency.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) for rapid purity assessment.

Reference : Guidelines for compound characterization stress the integration of multiple techniques to address limitations of individual methods .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo studies) or arsenic speciation differences. Strategies include:

  • Meta-Analysis : Systematically compare datasets using tools like PRISMA to identify confounding variables (e.g., dosage, exposure duration).
  • Speciation Studies : Employ ICP-MS or XANES to differentiate inorganic arsenic (toxic) from organoarsenic forms.
  • Standardized Models : Adopt OECD guidelines for toxicity testing to harmonize protocols.

Example : A 2020 study resolved discrepancies by demonstrating that this compound’s low bioavailability in poultry models reduced observed toxicity compared to in vitro hepatocyte assays .

Q. Advanced: What methodologies optimize the synthesis of this compound derivatives for enhanced stability?

Methodological Answer:
Derivatization focuses on modifying the amine or arsenic moieties:

  • N-Acylation : Introduce acetyl or benzoyl groups to reduce oxidation susceptibility.
  • Chelation : Complexation with transition metals (e.g., Fe³⁺) improves thermal stability.

Experimental Design :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize reaction time, temperature, and reagent ratios.
  • Stability Testing : Accelerated aging studies (40°C/75% RH) coupled with HPLC monitoring.

Reference : Optimization frameworks for analogous organoarsenicals highlight the role of DoE in balancing yield and stability .

Q. Basic: What are the critical parameters for quantifying this compound in environmental samples?

Methodological Answer:
Sample Preparation :

  • Extraction : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.
  • Matrix Cleanup : Remove interfering anions (e.g., PO₄³⁻) via chelation with FeCl₃.

Quantitative Analysis :

  • ICP-MS : Quantify total arsenic after microwave-assisted acid digestion.
  • HPLC-ICP-MS : Speciate this compound from inorganic arsenic with anion-exchange columns.

Critical Parameters :

  • pH Control : Maintain pH <2 to prevent arsenic species interconversion.
  • Detection Limits : Achieve sub-ppb sensitivity via collision/reaction cell technologies in ICP-MS.

Reference : Environmental analysis protocols stress matrix-specific validation to mitigate false positives .

Q. Advanced: How do solvent polarity and pH influence this compound’s reactivity in aqueous systems?

Methodological Answer:
pH Effects :

  • Acidic Conditions (pH <3) : Protonation of the amine group reduces nucleophilicity, slowing electrophilic substitution.
  • Alkaline Conditions (pH >9) : Deprotonation enhances arsenic center reactivity, facilitating ligand exchange.

Solvent Effects :

  • Polar Protic Solvents (e.g., H₂O) : Stabilize charged intermediates, accelerating hydrolysis.
  • Polar Aprotic Solvents (e.g., DMF) : Promote SNAr (nucleophilic aromatic substitution) by destabilizing leaving groups.

Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants under varying pH/solvent conditions.

Reference : Mechanistic studies on aromatic arsenic compounds underscore the role of solvent dielectric constants in reaction pathways .

Properties

IUPAC Name

(4-aminophenyl)arsonic acid
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InChI

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)
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InChI Key

XKNKHVGWJDPIRJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)[As](=O)(O)O
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Molecular Formula

C6H8AsNO3
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DSSTOX Substance ID

DTXSID8035138
Record name (4-Aminophenyl)arsonic acid
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Molecular Weight

217.05 g/mol
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Physical Description

White solid; [Hawley] Powder; [MSDSonline]
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Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.9571 @ 10 °C
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Vapor Pressure

1880000000.0 [mmHg]
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Color/Form

Needles from water or alcohol, Crystalline powder

CAS No.

98-50-0
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Melting Point

232 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Arsanilic acid

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